Hydroxylamine

Description

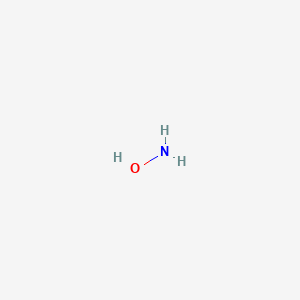

Hydroxylamine, also known as hydroxyammonia, is an inorganic compound with the chemical formula NH₂OH. It typically appears as a white, hygroscopic crystalline solid but is often used in aqueous solution due to its instability in pure form. This compound is a versatile compound with significant applications in various industrial processes, particularly in the production of Nylon-6 .

Structure

3D Structure

Properties

IUPAC Name |

hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO/c1-2/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXURJPOCDRRFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NO, Array, NH2OH | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | hydroxylamine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hydroxylamine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041043 | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

33.030 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydroxylamine is an odorless white crystalline solid. Sinks and mixes with water. (USCG, 1999), Liquid, Highly hygroscopic white solid; Unstable; Quickly decomposed at room temperature (especially by atmospheric moisture and carbon dioxide); mp = 33 deg C; [Merck Index], Solid, VERY HYGROSCOPIC WHITE NEEDLES OR FLAKES. | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

133.7 °F 22 mm 158 °F 60 mm (USCG, 1999), 70 °C at 60 mm Hg | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

265 °F (USCG, 1999), [ICSC] 265 °F, explodes at 129 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Very sol in water, liq ammonia, methanol; sparingly sol in ether, benzene, carbon disulfide, chloroform, Soluble in alcohol, acids, and cold water, Solubility in water at 20 °C: freely soluble | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.227 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.227, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 1.1 | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.75 [mmHg], 53 mm Hg at 32 °C, Vapor pressure, kPa at 47 °C: 1.3 | |

| Record name | Hydroxylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1092 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless cyrstals, Large white flakes or white needles | |

CAS No. |

7803-49-8, 13408-29-2, 7803-49-08 | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxylamine | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Hydroxylamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FP81O2L9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

91.49 °F (USCG, 1999), 33 °C | |

| Record name | HYDROXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/579 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Hydroxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003338 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | HYDROXYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0661 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Preparation Methods

Raschig Process

The Raschig process, first developed in 1887, remains the most widely used industrial method for hydroxylamine synthesis. It involves the reduction of ammonium nitrite (NH₄NO₂) with sulfur dioxide (SO₂) in an aqueous medium, followed by hydrolysis to yield this compound sulfate ((NH₃OH)₂SO₄). The reaction proceeds in three stages:

-

Sulfonation :

Sulfur dioxide reduces ammonium nitrite at 0–5°C and pH 2–4.5 to form hydroxylamido-N,N-disulfonate.

-

Hydrolysis :

Disulfonate intermediates hydrolyze at 100°C over several hours to produce this compound sulfate.

-

Neutralization :

The final solution contains ~70 g/L this compound and generates 1.8 kg of ammonium sulfate per kg of caprolactam produced.

Key Parameters :

-

Temperature: 0–100°C

-

Yield: 90% based on nitrite input

-

Byproducts: Ammonium sulfate (major), residual sulfites

Oximation Method (Sodium Nitrite Synthesis)

This method synthesizes this compound hydrochloride (NH₂OH·HCl) via acetone oxime intermediates. Sodium nitrite (NaNO₂) reacts with sodium metabisulfite (Na₂S₂O₅) in sulfuric acid, followed by acetone addition to form acetone oxime (C₃H₆NOH), which is then hydrolyzed:

Operational Details :

Nitromethane Hydrochloride Method

Nitromethane (CH₃NO₂) reacts with hydrochloric acid and water under reflux to yield this compound hydrochloride:

Process Characteristics :

-

Yield: 85–90% after recrystallization in ethanol

-

Limitations: Generates toxic methyl chloride and nitrous acid byproducts

Electrochemical Reduction Approaches

Ketone-Mediated Nitrate Electroreduction

A 2024 study demonstrated a copper-based catalyst derived from metal-organic frameworks (MOFs) for nitrate (NO₃⁻) electroreduction to this compound, using cyclopentanone (CP) to stabilize NH₂OH as cyclopentanone oxime (CP-O):

Performance Metrics :

Plasma-Electrochemical Cascade Pathway

A plasma-electrochemical system (PECP) converts atmospheric nitrogen and water into this compound via nitric acid (HNO₃) intermediates:

-

Plasma Step :

-

Electroreduction :

Advantages :

Catalytic Reduction Processes

BASF Process (Platinum Catalyst)

The BASF method reduces nitric oxide (NO) with hydrogen over a platinum catalyst suspended in dilute sulfuric acid:

Optimization :

Inventa Process (Palladium Catalyst)

Similar to BASF but uses palladium catalysts, enhancing NH₂OH selectivity by suppressing ammonia formation:

Key Features :

Purification and Stabilization Techniques

Alkali Metal Alcoholate Reaction

US Patent 3,145,082 describes reacting this compound hydrochloride with sodium butoxide in butanol to precipitate NaCl, followed by crystallization:

Stabilization : Adding 0.15–1.0 wt% chelating agents (e.g., EDTA) prevents decomposition during storage.

Base Treatment and Crystallization

US Patent 7,396,519 achieves high-purity NH₂OH (≥99.9%) by treating hydroxylammonium salts with ammonia, followed by solvent extraction and cooling crystallization:

Outcomes :

Comparative Analysis of this compound Synthesis Methods

Chemical Reactions Analysis

Fundamental Organic and Inorganic Reactions

Hydroxylamine participates in several core reactions that underpin its industrial and laboratory applications:

a. Oxime Formation

Reacts with aldehydes/ketones to form oximes, aiding in purification:

Oximes precipitate and regenerate the parent carbonyl compound upon acid hydrolysis .

b. Sulfonation

Reacts with chlorosulfonic acid to produce this compound-O-sulfonic acid, a nitrating agent:

This intermediate isomerizes to amine oxides (e.g., H₃N⁺−O⁻) .

c. Alkylation

Acts as a nucleophile in alkylation reactions, forming N-alkylhydroxylamines:

Common in pharmaceutical and polymer synthesis .

Decomposition and Redox Behavior

This compound exhibits complex decomposition pathways influenced by conditions:

a. Thermal Decomposition

Above 40°C, it decomposes exothermically:

In air, combustion dominates:

Concentrated solutions (>80%) are explosively unstable .

b. Reaction with Hydrogen

Quantum chemical studies reveal rapid H-atom addition on icy surfaces (e.g., interstellar grains):

Followed by further H-addition to form NH₃ and OH radicals .

Coordination Chemistry with Metal Porphyrins

This compound engages in redox-driven reactions with metalloporphyrins:

| Metal Porphyrin | Reactivity | Rate Constant (M⁻¹s⁻¹) | Product |

|---|---|---|---|

| Mn(TPP)Cl | Reductive nitrosylation | Mn(TPP)NO | |

| Fe(TPP)Cl | Fast electron transfer | Not quantified | Fe(TPP)NO |

| Cr(TPP)Cl/Co(TPP) | No reaction | — | — |

-

Mechanism : Electron transfer from NH₂OH to the metal center generates nitrosyl complexes (M-NO) .

-

Selectivity : Reactivity correlates with porphyrin redox potentials (Fe³⁺/Mn³⁺ > Cr³⁺/Co²⁺) .

Biochemical and Environmental Relevance

Scientific Research Applications

Chemical Synthesis

Hydroxylamine is primarily recognized for its role as a reducing agent in organic and inorganic reactions. It is instrumental in the conversion of ketones to oximes, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, an alternative industrial synthesis of paracetamol utilizes this compound for this purpose .

Table 1: Key Reactions Involving this compound

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Ketone Oximation | Ketones | Oximes | |

| N-O Bond Formation | Various substrates | N-hydroxylamines | |

| Reduction | Aldehydes/Ketones | Alcohols |

2.1. Mutagenesis

This compound has been utilized in molecular biology to induce mutations in DNA. It acts as a nucleobase amine-hydroxylating agent, primarily hydroxylating cytidine residues, which can lead to C:G to T:A transitions. This specificity makes it a valuable tool for genetic studies, despite being largely surpassed by more potent mutagens .

2.2. Drug Development

Recent studies have indicated that hydroxylamines can serve as bioisosteres in drug discovery, enhancing the properties of lead compounds. For example, trisubstituted hydroxylamines have shown promising results in developing inhibitors for EGFR mutations associated with non-small cell lung cancer (NSCLC), demonstrating significant anticancer activity .

Table 2: this compound-Based Drug Candidates

| Compound Name | Target | Activity | Reference |

|---|---|---|---|

| Trisubstituted Hydroxylamines | EGFR mutations | IC50 = 7.2 nM | |

| N-hydroxylamine derivatives | Antibacterial agents | Effective against drug-resistant strains |

3.1. Semiconductor Industry

In semiconductor manufacturing, this compound is used as a photoresist stripper , which removes photoresist layers after lithography processes. Its effectiveness is attributed to its reducing properties that help clean surfaces without damaging the underlying materials .

3.2. Analytical Chemistry

This compound is also employed in analytical chemistry for characterizing post-translational modifications on proteins. It selectively reacts with certain amino acid residues, allowing researchers to study protein modifications and interactions more effectively .

Table 3: Industrial Uses of this compound

Environmental and Safety Considerations

While this compound has numerous applications, it is essential to consider its safety profile and environmental impact. This compound can be hazardous; therefore, proper handling and disposal protocols are necessary to mitigate risks associated with its use.

Mechanism of Action

Hydroxylamine can be compared with other similar compounds, such as:

Ammonia (NH₃): Unlike this compound, ammonia is a gas at room temperature and is less reactive.

Hydrazine (N₂H₄): Hydrazine is a more potent reducing agent and is used in rocket fuels and other high-energy applications.

Hydrogen Peroxide (H₂O₂): Both compounds are used as oxidizing agents, but hydrogen peroxide is more commonly used in industrial applications due to its stability and availability.

Comparison with Similar Compounds

- Ammonia (NH₃)

- Hydrazine (N₂H₄)

- Hydrogen Peroxide (H₂O₂)

Hydroxylamine’s unique properties, such as its ability to act as both a reducing and oxidizing agent, make it a valuable compound in various fields of research and industry.

Biological Activity

Hydroxylamine (NH₂OH) is an organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, potential therapeutic applications, and associated toxicological effects.

Overview of this compound

This compound is a nitrogen-containing compound that acts as a reducing agent and is involved in various biochemical processes. It is primarily known for its role as a precursor in the synthesis of amines and other nitrogenous compounds. Its biological activity is attributed to its ability to interact with various biological targets, including enzymes and cellular components.

Antibacterial Activity

Recent studies have highlighted the potential of this compound derivatives as effective antibacterial agents. For instance, research has shown that N-hydroxylamine compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, including strains such as Bacillus anthracis and Escherichia coli.

Case Study: Antibacterial Screening

In a study evaluating newly synthesized N-hydroxylamines, researchers determined the minimum inhibitory concentrations (MICs) against several bacterial strains. The results are summarized in Table 1:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| M-HA | Bacillus anthracis | 2.5 |

| M-HA | Staphylococcus aureus | 5.0 |

| N-HA 1 | Pseudomonas aeruginosa | 10.0 |

| N-HA 2 | Escherichia coli | 7.5 |

This table illustrates the varying potency of different this compound derivatives against clinically relevant bacterial strains .

The antibacterial activity of this compound is primarily attributed to its radical scavenging properties. Hydroxylamines inhibit bacterial ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in bacteria, by disrupting radical formation necessary for its function. This mechanism was validated through radical scavenging assays where hydroxylamines demonstrated significant inhibition of DPPH· radicals, indicating their capability to neutralize reactive species .

Therapeutic Applications

This compound and its derivatives have been explored for potential therapeutic applications beyond antibacterial activity. For example, trisubstituted hydroxylamines have been investigated as brain-penetrant inhibitors targeting epidermal growth factor receptor (EGFR) mutations associated with non-small cell lung cancer (NSCLC). One compound showed an IC50 value of 7.2 nM against NSCLC cell lines harboring the EGFR L858R mutation, highlighting its potential as a lead compound in cancer therapy .

Toxicological Considerations

Despite its promising biological activities, this compound has been associated with certain toxic effects. Studies indicate that this compound can induce methemoglobinemia—a condition where hemoglobin is converted to methemoglobin, reducing oxygen transport capacity. This effect is mediated through oxidative stress leading to glutathione depletion and formation of Heinz bodies in red blood cells .

Summary of Toxic Effects

| Toxic Effect | Mechanism |

|---|---|

| Methemoglobinemia | Formation of methemoglobin |

| Glutathione Depletion | Increased oxidative stress |

| Hemolysis | Damage to red blood cells |

These findings underscore the need for careful assessment of this compound's safety profile when considering its therapeutic use.

Q & A

Basic Research Questions

Q. How can hydroxylamine concentrations be accurately determined in aqueous solutions during experimental workflows?

- Methodological Answer : Use UV-Vis spectrophotometry to quantify this compound by measuring absorbance at specific wavelengths (e.g., 260–280 nm). Calibrate with standard solutions and account for pH-dependent stability. For complex matrices, pair with derivatization agents like 4-nitrobenzaldehyde to enhance sensitivity .

- Data Consideration : Validate linearity (R² > 0.99) across a concentration range (e.g., 0.1–10 mM). Include controls for potential interferents (e.g., metal ions).

Q. What factors influence this compound’s stability in biochemical assays, and how can decomposition be mitigated?

- Methodological Answer : this compound decomposes under heat, light, or acidic conditions. Stabilize solutions by storing at 4°C in dark, neutral buffers (pH 6–8). Add chelating agents (e.g., EDTA) to inhibit metal-catalyzed degradation .

- Experimental Design : Monitor stability via time-course spectrophotometry. For long-term studies, replenish solutions every 24 hours.

Q. What role does this compound play in the nitrogen cycle, and how can its intermediates be tracked in environmental samples?

- Methodological Answer : this compound is a key intermediate in nitrification (NH2OH → NO₂⁻) and anammox processes. Use isotope tracing (¹⁵N-labeled NH2OH) coupled with GC-MS or ion chromatography to quantify pathway fluxes .

- Validation : Cross-validate with microbial inhibition assays (e.g., allylthiourea to block ammonia oxidation).

Advanced Research Questions

Q. How do contradictions between experimental and computational kinetic models for this compound-mediated reactions arise, and how can they be resolved?

- Methodological Answer : Discrepancies often stem from oversimplified computational assumptions (e.g., ignoring solvent effects or bifunctional catalysis). For example, in this compound-phenylacetate reactions, dual O/N catalysis lowers activation barriers (ΔG‡ ≈ 18 kcal/mol) but requires explicit solvent modeling (e.g., PCM/HF methods) .

- Resolution Strategy : Compare ab initio calculations (B3LYP/6-311+G(2df,2p)) with experimental kinetics (DSC or isoperibolic calorimetry). Reconcile data by refining transition-state solvation parameters .

Q. What methodologies enable the safe handling of this compound in large-scale thermal decomposition studies?

- Methodological Answer : Implement the QFS (Quick onset, Fair conversion, Smooth temperature) paradigm. Use adiabatic calorimetry to identify runaway thresholds (e.g., >50°C for 30%w solutions). Design reactors with pressure relief systems and inert gas purging .

- Safety Protocol :

| Parameter | Threshold |

|---|---|

| Concentration | <20%w for stable operation |

| Heating Rate | ≤2°C/min |

| Pressure Relief | ≥10 bar |

Q. How can this compound’s dual role as a nucleophile and reductant be exploited in catalytic mechanisms?

- Methodological Answer : In bifunctional catalysis, this compound’s O and N atoms participate in proton transfer. For example, in acyl transfer reactions, the oxygen donates a proton to stabilize intermediates, while the nitrogen attacks electrophilic centers. Characterize using kinetic isotope effects (KIEs) and DFT simulations .

- Optimization : Screen solvents (e.g., water vs. DMSO) to modulate nucleophilicity. Use Hammett plots to correlate substituent effects with reaction rates.

Q. What advanced techniques are used to resolve this compound’s toxicity in cellular systems?

- Methodological Answer : Employ metabolomics (LC-HRMS) to track NH2OH-induced oxidative stress markers (e.g., glutathione depletion). Pair with CRISPR-Cas9 knockouts (e.g., SOD1) to identify detoxification pathways. Validate via fluorescence probes (e.g., DCFH-DA for ROS) .

- Dose-Response : Establish LD₅₀ in model organisms (e.g., zebrafish embryos) using OECD guidelines.

Methodological Best Practices

- Data Contradiction Analysis : When experimental results conflict with literature, conduct sensitivity analyses (e.g., Monte Carlo simulations) to identify variable dependencies. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency.

- Interdisciplinary Integration : Combine microbial genomics (e.g., nitrifier gene expression) with geochemical modeling to study this compound’s environmental fate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.